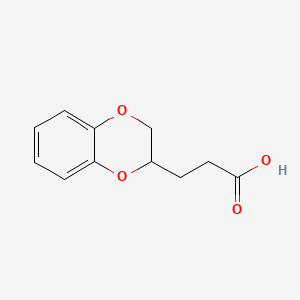

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Description

The exact mass of the compound 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSELCPGRYREMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69200-76-6 | |

| Record name | 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069200766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document synthesizes available experimental data with predictive insights to offer a thorough understanding of this compound for research and development applications.

Introduction and Chemical Identity

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a carboxylic acid derivative of 1,4-benzodioxan. The strategic placement of the propanoic acid moiety at the 2-position of the dihydrodioxin ring imparts specific stereochemical and electronic properties that make it a valuable building block. Its structure combines a rigid aromatic core with a flexible acidic side chain, a common motif in pharmacologically active molecules. The unique arrangement of the ether linkages and the carboxylic acid group allows for a range of chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | IUPAC Nomenclature |

| CAS Number | 69200-76-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 102 °C | Experimental Data |

| Boiling Point | 366 °C at 760 mmHg (Predicted) | LookChem[2] (for 6-yl isomer, used as estimate) |

| Density | 1.282 g/cm³ (Predicted) | LookChem[2] (for 6-yl isomer, used as estimate) |

| pKa | ~4.8 (Predicted) | Inferred from propanoic acid |

| LogP | 1.5 (Predicted) | ChemAxon |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | General knowledge of carboxylic acids |

Note: Due to the limited availability of experimental data for the 2-yl isomer, some values are predicted or inferred from the closely related 6-yl isomer or the parent propanoic acid. These should be used as estimates and validated experimentally.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. Below is a summary of the expected spectroscopic features of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxin, and propanoic acid protons.

-

Aromatic Protons: A complex multiplet in the range of δ 6.8-7.0 ppm, corresponding to the four protons on the benzene ring.

-

Dioxin Protons: A multiplet for the methine proton (CH) adjacent to the propanoic acid chain, and two multiplets for the diastereotopic methylene protons (CH₂) of the dioxin ring.

-

Propanoic Acid Protons: A multiplet for the methylene group adjacent to the dioxin ring and a triplet for the methylene group adjacent to the carboxyl group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around 170-180 ppm.

-

Aromatic Carbons: Signals in the range of 115-145 ppm.

-

Dioxin Carbons: Signals for the methine and methylene carbons of the dioxin ring.

-

Propanoic Acid Carbons: Signals for the two methylene carbons of the propanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Ethers and Carboxylic Acid): Strong bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 208.

-

Fragmentation: Expect to see fragments corresponding to the loss of the carboxyl group, and cleavage of the propanoic acid side chain.

Synthesis and Reactivity

Synthetic Approach

A known method for the synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid involves the reaction of a suitable precursor followed by extraction and purification. The resulting acid can then be esterified, for example, with methanol and p-toluenesulfonic acid.

Experimental Protocol: Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid

-

The synthesis is initiated with the appropriate starting materials (details not fully available in the provided search results).

-

The reaction mixture is worked up by partitioning between an organic solvent (e.g., ether) and an aqueous phase.

-

The aqueous phase is extracted with the organic solvent.

-

The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure.

-

The crude product is purified to yield 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid.

Caption: General synthetic workflow for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Chemical Reactivity

The reactivity of this molecule is primarily dictated by the carboxylic acid group and the benzodioxin ring system.

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, reduction to the corresponding alcohol, and conversion to the acid chloride.

-

Benzodioxin Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The ether linkages are generally stable but can be cleaved under harsh acidic conditions.

Potential Applications

While specific biological activity data for the 2-yl isomer is not widely published, the 1,4-benzodioxan moiety is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzodioxan have been explored for a variety of therapeutic applications, including as α-adrenergic receptor antagonists. The propanoic acid side chain also offers a handle for further chemical modifications to explore structure-activity relationships. A study on related 2,3-dihydrobenzo[b][3]dioxine propanoic acids identified them as novel GPR40 agonists, suggesting potential applications in the treatment of type 2 diabetes mellitus[4].

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid (CAS 69200-76-6). Therefore, it is crucial to handle this compound with care, following standard laboratory safety procedures for handling new chemical entities. Based on the safety data for structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For related benzodioxane derivatives, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been reported[3][5].

Conclusion

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a compound with significant potential for applications in medicinal chemistry and as a synthetic intermediate. While experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on available information and predictive models. Further experimental validation of its physicochemical properties, spectroscopic characteristics, and biological activity is warranted to fully explore its potential.

References

- Fisher Scientific.SAFETY DATA SHEET: 1,4-Benzodioxane-2-thiocarboxamide.

-

LookChem. Cas 14939-92-5, 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID.[Link]

- ChemicalBook.Chemical Safety Data Sheet MSDS / SDS - 2-HYDROXYMETHYL-1,4-BENZODIOXANE.

-

Design and optimization of 2,3-dihydrobenzo[b][3]dioxine propanoic acids as novel GPR40 agonists with improved pharmacokinetic and safety profiles. PubMed.[Link]

Sources

- 1. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid | 69200-76-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Design and optimization of 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids as novel GPR40 agonists with improved pharmacokinetic and safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

Navigating the Isomeric Landscape of Benzodioxin Propanoic Acids: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical entity "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" and its closely related isomers. While a specific CAS number for the title compound remains elusive in common chemical databases, this guide provides comprehensive details on its synthesis and compares its structural identifiers with those of its more documented isomers, offering a valuable reference for synthetic and medicinal chemists.

Core Identifiers: Distinguishing the Isomers

The precise substitution pattern on the benzodioxin ring system is critical to the chemical and biological properties of these compounds. The user's query specifies the propanoic acid moiety at the 2-position of the dihydro-1,4-benzodioxin ring. However, the most readily available information pertains to the 6-yl isomer and a methylated 2-yl derivative. A clear distinction is therefore essential.

| Identifier | 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid[1][2] | 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-methylpropanoic acid |

| CAS Number | Not readily available | 14939-92-5 | 100117-85-9 |

| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | C₁₂H₁₄O₄ |

| Molecular Weight | 208.21 g/mol | 208.21 g/mol | 222.24 g/mol |

| IUPAC Name | 3-(2,3-Dihydro-1,4-benzodioxan-2-yl)propanoic acid | 3-(2,3-Dihydro-1,4-benzodioxan-6-yl)propanoic acid | 3-(2,3-Dihydro-1,4-benzodioxan-2-yl)-2-methylpropanoic acid |

| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CC(=O)O | C1C(OC2=CC=C(C=C2)CC(=O)O)O | CC(C(=O)O)CC1OC2=CC=CC=C2O1 |

Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

While a dedicated CAS registry number is not readily found, a synthetic route for 3-(2,3-dihydro[4H]1,4-benzodioxin-2-yl)propionic acid has been reported. The procedure highlights a practical approach to accessing this specific isomer.

Experimental Protocol

A documented synthesis involves the following key steps. The process begins with the alkylation of a suitable starting material, followed by hydrolysis to yield the desired carboxylic acid.

Step 1: Alkylation

-

To a solution of the sodium salt of a di-ethyl malonate derivative in a suitable solvent (e.g., anhydrous ethanol), 2-bromomethyl-2,3-dihydro-1,4-benzodioxin is added.

-

The reaction mixture is heated under reflux for several hours to ensure complete reaction.

-

The solvent is then removed under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

-

The resulting crude product from Step 1 is subjected to hydrolysis using a strong base (e.g., sodium hydroxide) in an aqueous-alcoholic solution.

-

The mixture is heated under reflux to facilitate the hydrolysis of the ester groups.

-

Following hydrolysis, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1. This step also promotes the decarboxylation of the malonic acid intermediate.

-

The aqueous phase is then extracted with an organic solvent, such as diethyl ether.

-

The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated to yield the crude product.

Step 3: Purification

-

The crude 3-(2,3-dihydro[4H]1,4-benzodioxin-2-yl)propionic acid can be further purified by recrystallization from a suitable solvent system to obtain the final product with a reported melting point of 102°C.

Caption: Synthetic workflow for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

Physicochemical and Spectroscopic Data

Detailed analytical data for the title compound is scarce due to its limited commercial availability. However, based on the synthesis protocol, the expected molecular formula is C₁₁H₁₂O₄ with a molecular weight of 208.21 g/mol . The reported melting point is 102°C.

For the well-characterized isomer, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS: 14939-92-5), the following data is available[1]:

-

Melting Point: 67.5-69.5 °C

-

Boiling Point: 366 °C at 760 mmHg

-

Density: 1.282 g/cm³

Characterization of the 2-yl isomer would typically involve:

-

¹H NMR Spectroscopy: To confirm the proton environment, including the characteristic signals of the propanoic acid chain and their coupling to the chiral center at the 2-position of the benzodioxin ring.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry: To determine the exact mass and fragmentation pattern, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid O-H and C=O stretches.

Potential Applications in Research and Drug Development

While specific biological activities for 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid are not widely reported, the benzodioxin scaffold is a known pharmacophore present in numerous biologically active compounds. The isomeric 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is noted as a starting material for the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds[1]. This suggests that the 2-yl isomer could also serve as a valuable building block in medicinal chemistry for the exploration of new therapeutic agents.

The structural differences between the 2-yl and 6-yl isomers would lead to distinct spatial arrangements of the propanoic acid side chain relative to the benzodioxin ring system. This would, in turn, influence their interaction with biological targets.

Caption: Isomeric relationship and key distinctions of the benzodioxin propanoic acids.

Safety and Handling

Specific safety information for 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the 6-yl isomer, it is classified as an irritant[1].

Conclusion

This technical guide provides a comprehensive overview of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid, acknowledging the current lack of a dedicated CAS number while providing a documented synthesis protocol. By comparing it with its well-characterized isomers, this document offers a valuable resource for researchers interested in exploring the chemical space and potential applications of this and related benzodioxin derivatives in drug discovery and materials science.

References

-

LookChem. Cas 14939-92-5, 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID. [Link]

Sources

An In-depth Technical Guide to 1,4-Benzodioxan-Containing α1-Adrenergic Receptor Antagonists

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific molecule "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" is not extensively documented, its foundational structure is central to a clinically significant class of pharmaceuticals: the α1-adrenergic receptor antagonists. This guide provides an in-depth exploration of this chemical space, focusing on the synthesis, structure-activity relationships (SAR), and biological evaluation of analogues based on the quintessential drug, Doxazosin.[1][2] Our narrative is designed to bridge synthetic strategy with mechanistic understanding, offering field-proven insights for researchers actively engaged in drug discovery.

I. The 1,4-Benzodioxan Core: A Cornerstone for α1-Adrenoceptor Antagonism

The therapeutic efficacy of drugs like Doxazosin in treating hypertension and benign prostatic hyperplasia (BPH) stems from their ability to selectively block α1-adrenoceptors.[3][4] This antagonism leads to the relaxation of smooth muscle in blood vessels and the prostate, respectively. The chemical architecture of these antagonists is modular, typically comprising three key components as illustrated by Doxazosin:

-

The 1,4-Benzodioxan Moiety: This heterocyclic system acts as a crucial recognition element for the receptor.

-

A Piperazine Linker: A central connecting unit that can be modified to tune pharmacokinetic properties.[5][6]

-

A Quinazoline Headgroup: This nitrogen-containing heterocycle is vital for high-affinity binding.[1]

Understanding the interplay between these components is fundamental to designing novel analogues with improved potency, selectivity, or metabolic stability.

II. Core Synthesis Strategies: Building the 1,4-Benzodioxan Intermediate

The cornerstone of synthesizing Doxazosin and its analogues is the efficient construction of the key intermediate, (2,3-dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone. The synthesis is a multi-step process where control over purity at each stage is critical to the quality of the final active pharmaceutical ingredient (API).[7]

Workflow for Key Intermediate Synthesis

Caption: Synthetic pathway to the key benzodioxan-piperazine intermediate.

Expertise in Action: Causality Behind Experimental Choices

-

Step 1: Cyclization: The reaction of pyrocatechol with ethyl 2,3-dibromopropionate is a Williamson ether synthesis followed by an intramolecular cyclization. The use of a base like potassium carbonate is crucial for deprotonating the phenolic hydroxyl groups of pyrocatechol, making them nucleophilic.[8] Azeotropic removal of water drives the reaction to completion. The choice of solvent (e.g., toluene) is critical for facilitating this azeotropic distillation.[7]

-

Step 2: Amidation: The direct condensation of the resulting ester with piperazine forms the desired amide intermediate. A significant challenge in this step is the formation of a bis-amide impurity, where one molecule of piperazine reacts with two molecules of the ester.[7] To mitigate this, reaction conditions must be carefully controlled, often by using an excess of piperazine and managing the reaction temperature and time. Purification at this stage is paramount, as the removal of the bis-amide impurity from the final product is notoriously difficult.[7]

III. Final Assembly and Analogue Synthesis

The final step involves coupling the benzodioxan-piperazine intermediate with a suitable quinazoline moiety. For Doxazosin, this is 2-chloro-4-amino-6,7-dimethoxyquinazoline.[9]

Protocol 1: Synthesis of Doxazosin Hydrochloride

This protocol is a representative procedure for the final coupling step.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge (2,3-dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone (1.0 eq) and 2-chloro-4-amino-6,7-dimethoxyquinazoline (0.95 eq) in n-butanol as the solvent.[8]

-

Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 3-5 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion, cool the reaction mixture to approximately 80 °C. The product, Doxazosin hydrochloride, will precipitate as a solid.[8]

-

Purification: Collect the solid by filtration. Wash the filter cake with hot n-butanol to remove unreacted starting materials, followed by a water wash.[7]

-

Drying: Dry the purified solid under vacuum to yield Doxazosin hydrochloride. The free base can be obtained by subsequent treatment with an aqueous base like ammonium hydroxide.[7]

IV. Structure-Activity Relationships (SAR) and Analogue Design

The extensive body of research on quinazoline-based α1-antagonists provides clear insights into the structural requirements for high affinity and selectivity.

| Structural Modification | Impact on Activity | Rationale & References |

| Piperazine Ring Replacement | Generally reduces antihypertensive activity in vivo, even if in vitro α1-antagonism is retained. | The piperazine ring is not essential for receptor binding itself but plays a critical role in the pharmacokinetic properties (e.g., absorption, distribution) of the molecule. Replacing it with an N,N'-dimethyl alkanediamine chain, for instance, leads to a significant drop in in vivo efficacy.[5][6] |

| Substitution on the Benzodioxan Ring | Can modulate selectivity between α1-adrenoceptor subtypes (α1A, α1B, α1D). | The aromatic portion of the benzodioxan moiety interacts with a specific region of the receptor. Altering its electronic or steric properties can fine-tune the binding profile.[10] |

| Modification of the Quinazoline Core | Generally not well-tolerated. This part of the molecule is crucial for anchoring the ligand in the receptor's binding pocket. | The dimethoxy-quinazoline group is a highly optimized pharmacophore for α1-adrenoceptor antagonism.[1] |

These SAR insights are critical for guiding the design of new analogues. For example, a researcher might aim to improve the uroselectivity of a compound by making targeted modifications to the benzodioxan ring to favor binding to the α1A subtype, which is prevalent in the prostate.

V. Biological Evaluation: Quantifying Receptor Affinity

A cornerstone of the drug discovery process is quantifying the interaction between a new compound and its biological target. For α1-adrenoceptor antagonists, a competitive radioligand binding assay is the gold standard for determining binding affinity (Ki).

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: α1-Adrenoceptor Competitive Binding Assay

This protocol outlines a self-validating system for assessing the binding affinity of novel benzodioxan derivatives.

-

Membrane Preparation: Utilize cell membranes from a stable cell line engineered to express a specific human α1-adrenoceptor subtype (e.g., α1A, α1B, or α1D).

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (typically 10-50 µg of protein).

-

A fixed concentration of a high-affinity radioligand, such as [3H]-Prazosin (a well-characterized α1-antagonist). The concentration should be near its dissociation constant (Kd) to ensure assay sensitivity.

-

Varying concentrations of the unlabeled test compound (your benzodioxan analogue). Include a control with no test compound (total binding) and a control with a high concentration of a known non-radioactive antagonist like Phentolamine to determine non-specific binding.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioactivity will decrease as the concentration of the test compound increases. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VI. Conclusion and Future Directions

The 1,4-benzodioxan scaffold remains a highly fertile ground for the discovery of novel therapeutics. While its application as an α1-adrenoceptor antagonist is well-established, the versatility of its chemistry allows for exploration into other target classes. For instance, derivatives have been investigated for anti-inflammatory[11][12] and even potential anticancer activities.[10] Future research will likely focus on developing subtype-selective ligands to minimize side effects and exploring novel therapeutic applications by decorating the core scaffold with different pharmacophoric elements. The robust synthetic routes and well-defined biological assays described herein provide a solid foundation for any research team aiming to innovate within this valuable chemical space.

References

- A RELIABLE MULTIGRAM SYNTHESIS OF (±) DOXAZOSIN. Organic Preparations and Procedures International.

- Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate.

- Synthesis of 3-(2,3-dihydro [4H] 1,4-benzodioxin-2 yl) propionic acid. PrepChem.com.

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available from: [Link]

- Process for synthesizing doxazosin mesylate. Google Patents.

-

Synthesis of a New Doxazosin‐Related Compound. Taylor & Francis Online. Available from: [Link]

-

Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed. Available from: [Link]

- Process for the preparation of doxazosin and salts thereof. Google Patents.

- Process for the preparation of doxazosin and salts thereof. Google Patents.

-

Pharmacological evaluation of prazosin- and doxazosin-related compounds with modified piperazine ring. PubMed. Available from: [Link]

-

Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. PubMed. Available from: [Link]

-

Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate. Available from: [Link]

-

Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Available from: [Link]

-

Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. Available from: [Link]

-

.alpha.-Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry. Available from: [Link]

-

alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. PubMed. Available from: [Link]

-

A complete study of Doxazosin characterization. ResearchGate. Available from: [Link]

-

Alpha 1-adrenoreceptor antagonists bearing a quinazoline or a benzodioxane moiety. Unknown Source. Available from: [Link]

-

Doxazosin. PubChem. Available from: [Link]

-

Clinical pharmacological studies with doxazosin. PMC. Available from: [Link]

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. Available from: [Link]

-

3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI. Available from: [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alpha 1-adrenoreceptor antagonists bearing a quinazoline or a benzodioxane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical pharmacological studies with doxazosin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological evaluation of prazosin- and doxazosin-related compounds with modified piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

- 9. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

"3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Abstract

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a notable chemical entity, primarily recognized not for its direct therapeutic applications, but as a critical intermediate in the synthesis of potent and selective α1-adrenoceptor antagonists. This guide delineates a hypothesized mechanism of action for this compound, predicated on its structural contribution to these antagonists. We will explore the well-established signaling pathways of the α1-adrenoceptor and propose a comprehensive experimental framework to rigorously evaluate the direct and indirect effects of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid on this pathway. This document is intended for researchers and drug development professionals seeking to understand the foundational pharmacology of this compound and its derivatives.

Introduction: The Chemical Identity of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a carboxylic acid derivative of 1,4-benzodioxan. Its chemical structure, characterized by the rigid dihydro-1,4-benzodioxin ring system linked to a flexible propanoic acid chain, provides a unique scaffold for drug design. While this compound itself is not a marketed therapeutic agent, its structural motifs are integral to a class of drugs that exhibit high affinity and selectivity for the α1-adrenoceptor.

Table 1: Physicochemical Properties of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

| Property | Value |

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

| PubChem CID | 134633 |

The α1-Adrenoceptor: A Key Therapeutic Target

The α1-adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in the regulation of vascular tone, smooth muscle contraction, and various functions within the central nervous system. There are three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D, all of which couple to Gq/11 G proteins.

The Canonical Gq/11 Signaling Pathway

Upon agonist binding, the α1-adrenoceptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. This initiates a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated α subunit of Gq/11 stimulates PLC.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC.

-

Downstream Cellular Responses: Activated PKC phosphorylates a multitude of target proteins, leading to a variety of cellular responses, including smooth muscle contraction, cell growth, and proliferation.

Figure 1: The canonical α1-adrenoceptor Gq/11 signaling pathway.

Hypothesized Mechanism of Action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Given its role as a precursor to potent α1-adrenoceptor antagonists, it is plausible that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid itself possesses some affinity for the α1-adrenoceptor. We hypothesize that it acts as a competitive antagonist or a weak partial agonist at the α1-adrenoceptor.

-

As a Competitive Antagonist: The compound may bind to the orthosteric site of the α1-adrenoceptor, the same site as the endogenous agonist norepinephrine, but fail to induce the conformational change necessary for receptor activation. By occupying the binding site, it would prevent the binding of norepinephrine and thus inhibit downstream signaling.

-

As a Weak Partial Agonist: Alternatively, it might bind to the receptor and induce a submaximal response compared to the full agonist. In the presence of a full agonist, a partial agonist can act as a functional antagonist by competing for receptor occupancy.

The benzodioxin moiety is a common feature in many selective α1-adrenoceptor antagonists, suggesting it plays a key role in receptor recognition and binding. The propanoic acid side chain may influence the compound's pharmacokinetic properties or contribute to its binding affinity.

Proposed Experimental Framework for Mechanism of Action Validation

To test the hypothesis that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid interacts with the α1-adrenoceptor, a multi-tiered experimental approach is required.

Tier 1: In Vitro Receptor Binding Assays

The initial step is to determine if the compound directly interacts with the α1-adrenoceptor.

Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing a human α1-adrenoceptor subtype (e.g., HEK293-α1A).

-

Harvest the cells and homogenize them in a hypotonic buffer to isolate the cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.

-

-

Competitive Binding Assay:

-

Incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-prazosin).

-

Add increasing concentrations of unlabeled 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

-

Incubate to allow for binding equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.

-

Fit the data to a one-site competition model to determine the inhibition constant (Ki).

-

Causality Behind Experimental Choices: This assay directly measures the affinity of the test compound for the receptor, providing a quantitative measure (Ki) of its binding potency. The use of a well-characterized radiolabeled antagonist allows for a sensitive and specific assessment of competitive binding.

Figure 2: Workflow for the radioligand binding assay.

Tier 2: Functional Assays

If binding is confirmed, the next step is to assess the functional consequences of this binding.

Protocol: Intracellular Calcium Mobilization Assay

-

Cell Preparation:

-

Plate the α1-adrenoceptor expressing cells in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Agonist/Antagonist Mode Testing:

-

Agonist Mode: Add increasing concentrations of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid and measure the fluorescence signal over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a fixed concentration of a known α1-adrenoceptor agonist (e.g., phenylephrine). Measure the fluorescence signal. A decrease in the agonist-induced signal indicates antagonism.

-

-

Data Analysis:

-

Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC50 (if agonistic activity is observed).

-

Antagonist Mode: Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

-

Causality Behind Experimental Choices: This assay directly measures a key downstream event in the Gq/11 signaling pathway. It allows for the differentiation between agonist, partial agonist, and antagonist activity.

Data Interpretation and Future Directions

The results from these experiments will provide a clear picture of the interaction between 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid and the α1-adrenoceptor.

Table 2: Potential Outcomes and Their Interpretations

| Binding Assay Result | Functional Assay Result | Interpretation |

| High Affinity (Low Ki) | No agonist activity, potent inhibition of agonist response | Competitive Antagonist |

| High Affinity (Low Ki) | Submaximal agonist activity, inhibition of full agonist response | Partial Agonist |

| Low to No Affinity | No effect in functional assays | The compound does not directly interact with the α1-adrenoceptor. Its role is purely as a synthetic precursor. |

Should the compound demonstrate significant antagonist or partial agonist activity, further studies would be warranted to determine its selectivity for the different α1-adrenoceptor subtypes and its in vivo efficacy and pharmacokinetic profile.

Conclusion

While 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is primarily known as a synthetic intermediate, its structural similarity to known α1-adrenoceptor antagonists suggests a potential, yet unconfirmed, mechanism of action involving direct interaction with this receptor. The proposed experimental framework provides a robust and logical pathway to elucidate this potential mechanism. Such studies would not only enhance our understanding of this specific molecule but could also provide valuable insights for the future design of novel α1-adrenoceptor modulators.

References

An In-Depth Technical Guide to the Solubility Profile of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, a molecule of interest in pharmaceutical development. We delve into the foundational physicochemical properties of the compound, detailing its structure and the pivotal role of its carboxylic acid moiety in governing pH-dependent solubility. This guide outlines rigorous, standards-compliant protocols for determining both thermodynamic (equilibrium) and kinetic solubility, explaining the scientific rationale behind each experimental choice. Data are presented to illustrate the compound's behavior in various aqueous environments, including biorelevant media, to simulate its journey through the gastrointestinal tract. Finally, we synthesize these findings to discuss their direct implications for preclinical and formulation development, offering a strategic roadmap for advancing this promising chemical entity.

The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few parameters are as fundamental as solubility. For orally administered drugs, which represent the majority of pharmaceutical products, an API must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[1] Poor aqueous solubility is a major hurdle, often leading to low and variable bioavailability, which can compromise clinical efficacy and even lead to the termination of promising drug candidates.

The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability.[2][3] This system categorizes drugs into four classes, guiding formulation strategies and regulatory decisions.[1][2] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4][5] Understanding where a compound like 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid falls within this system is a primary objective of pre-formulation studies.

Physicochemical Characterization of the Target Molecule

A molecule's solubility is intrinsically linked to its chemical structure. A thorough characterization is therefore the first step in building a comprehensive solubility profile.

Chemical Structure and Key Functional Groups

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid possesses a distinct architecture comprising a benzodioxane ring system linked to a propanoic acid chain. The key functional groups influencing its solubility are:

-

Carboxylic Acid (-COOH): This is the primary acidic functional group. Its ability to donate a proton (ionize) at different pH values is the single most important factor governing the aqueous solubility of the molecule.[6]

-

Benzodioxane Moiety: This fused ring system is relatively hydrophobic and contributes to the molecule's overall lipophilicity, which tends to decrease aqueous solubility.[7]

-

Ether Linkages (-O-): The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, which may slightly enhance interaction with water molecules.

Caption: Chemical structure of the target molecule.

pKa and its Impact on Solubility: The Henderson-Hasselbalch Equation

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a weak acid like our target molecule, the Henderson-Hasselbalch equation is fundamental to predicting its pH-dependent solubility.[8][9]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[A⁻] is the concentration of the ionized (deprotonated) form (the highly soluble carboxylate).

-

[HA] is the concentration of the non-ionized (protonated) form (the less soluble carboxylic acid).

When the pH is below the pKa, the non-ionized form [HA] predominates, leading to lower solubility. As the pH rises above the pKa, the ionized form [A⁻] becomes dominant, and solubility increases dramatically.[10][11] The pKa of the propanoic acid group is anticipated to be in the range of 4.5 - 5.0.[6] This theoretical underpinning dictates our experimental design for the pH-solubility profile.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for pre-formulation.[12][13] It is crucial for understanding the maximum achievable concentration for oral absorption and for developing stable formulations.[14]

Experimental Protocol: The Shake-Flask Method

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility and is recommended by regulatory bodies like the International Council for Harmonisation (ICH).[15][16]

Objective: To determine the equilibrium solubility of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid in aqueous buffers of varying pH at 37 °C.

Materials:

-

Crystalline 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

-

Glass vials (e.g., 4 mL) with screw caps

-

ICH-compliant buffers: pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)[16]

-

Orbital shaker with temperature control (37 ± 1 °C)

-

Syringe filters (0.22 µm, PVDF)

-

Calibrated pH meter

-

Validated HPLC-UV analytical method for quantification

Step-by-Step Protocol:

-

Preparation: Prepare the required aqueous buffers (pH 1.2, 4.5, 6.8) according to pharmacopeial standards.

-

Compound Addition: Add an excess amount of the solid compound to a series of vials (N=3 replicates per pH). The goal is to ensure a solid phase remains at equilibrium, indicating saturation. A starting point is to add ~10 mg to 1 mL of buffer.

-

Incubation: Place the sealed vials in an orbital shaker set to a constant agitation (e.g., 150 rpm) and temperature (37 °C).

-

Equilibration: Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is standard, with a 48-hour time point recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).[12][13]

-

pH Measurement: After incubation, measure and record the final pH of each suspension to ensure it has not drifted from the target value.[17]

-

Sampling & Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.

-

Data Reporting: Report the solubility as the mean ± standard deviation in µg/mL and mM for each pH condition.

Workflow and Data Presentation

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Table 1: pH-Solubility Profile of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid at 37 °C

| Buffer pH (ICH) | Mean Solubility (µg/mL) | Std. Deviation | Mean Solubility (mM) |

| 1.2 | 5.2 | 0.4 | 0.025 |

| 4.5 | 55.7 | 3.1 | 0.267 |

| 6.8 | 1850.4 | 92.5 | 8.887 |

Note: Data are representative and for illustrative purposes.

Kinetic Solubility Assessment

In early drug discovery, speed is paramount. Kinetic solubility assays are high-throughput methods used to rapidly screen compounds.[18] These assays measure the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[15][19] While not a true equilibrium value, it is an excellent predictor of potential solubility issues in biological assays.[18]

Experimental Protocol: Miniaturized Turbidimetric Method

Objective: To rapidly assess the kinetic solubility of the target compound.

Materials:

-

10 mM DMSO stock solution of the target compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with nephelometry or absorbance reading capabilities

Step-by-Step Protocol:

-

Plate Preparation: Add PBS (e.g., 198 µL) to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the 10 mM DMSO stock solution (e.g., 2 µL) to the wells to achieve a target concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

-

Incubation: Mix the plate briefly and incubate at room temperature for a defined period (e.g., 2 hours).[19]

-

Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. An increase in signal compared to a buffer/DMSO control indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Table 2: Kinetic vs. Thermodynamic Solubility

| Assay Type | Key Feature | Typical Use Case |

| Thermodynamic | Measures true equilibrium from solid state | Pre-formulation, regulatory filings |

| Kinetic | Measures precipitation from a DMSO stock | High-throughput screening, early discovery |

Influence of Biorelevant Media

Standard buffers do not fully replicate the complex environment of the human gut. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin that mimic the solubilizing effects of intestinal fluids.[20][21] Testing in these media is crucial for predicting in vivo performance, especially for poorly soluble (BCS Class II/IV) compounds.[22][23]

Rationale: The presence of micelles in FaSSIF and FeSSIF can significantly increase the solubility of lipophilic compounds.[23] Comparing solubility in these media can also help predict potential food effects on drug absorption.[21]

Table 3: Solubility in Biorelevant Media at 37 °C

| Media | pH | Mean Solubility (µg/mL) | Fold Increase (vs. pH 6.8 Buffer) |

| FaSSIF (Fasted State) | 6.5 | 2430.1 | ~1.3x |

| FeSSIF (Fed State) | 5.0 | 985.6 | ~17.7x (vs. pH 4.5 buffer) |

Note: Data are representative and for illustrative purposes.

The significant increase in solubility in FeSSIF, despite its lower pH compared to FaSSIF, highlights the powerful solubilizing effect of the higher bile salt and lecithin concentrations that simulate a fed state.[22]

Interpretation and Implications for Formulation Strategy

The collective data paints a clear picture of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid as a compound with pH-dependent solubility, characteristic of a weak acid.

-

Low Solubility at Gastric pH: The very low solubility at pH 1.2 suggests that dissolution in the stomach will be minimal.

-

BCS Classification: Assuming a hypothetical highest dose strength of 100 mg, the compound would be classified as low solubility according to BCS criteria, as 100 mg would require over 1.9 L of pH 1.2 buffer to dissolve (100,000 µg / 5.2 µg/mL = 19,230 mL). This places it into either BCS Class II or IV, pending permeability data.

-

Formulation Strategy: The low intrinsic solubility necessitates enabling formulation strategies. Given the dramatic increase in solubility at higher pH, approaches could include:

-

Salt Formation: Creating a sodium or potassium salt could significantly improve dissolution rate and solubility.

-

Amorphous Solid Dispersions: Dispersing the amorphous API in a polymer matrix can enhance solubility by preventing crystallization and maintaining a supersaturated state.

-

Enteric Coating: A formulation that bypasses the acidic stomach and releases the drug in the higher pH environment of the small intestine would be highly advantageous.

-

Caption: Logical flow from solubility data to formulation strategy.

Conclusion

This comprehensive guide establishes that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a weak acid with low intrinsic aqueous solubility that is highly dependent on pH. Its behavior in standard and biorelevant media strongly suggests that it will be a BCS Class II or IV compound, for which bioavailability will be limited by its dissolution rate. The data-driven insights and protocols outlined herein provide a robust foundation for drug development professionals to devise targeted formulation strategies, such as salt formation or amorphous solid dispersions, to overcome these solubility challenges and unlock the therapeutic potential of this molecule.

References

-

Wikipedia. Biopharmaceutics Classification System . Wikipedia. [Link]

-

Biotec. (2013). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2) . Dissolution Technologies. [Link]

-

Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach . Dissolution Technologies. [Link]

-

Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development . Pharma Lesson. [Link]

-

Biorelevant.com. The BCS (Biopharmaceutical Classification System) . Biorelevant.com. [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC . Biorelevant.com. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol . AxisPharm. [Link]

-

BioDuro. ADME Solubility Assay . BioDuro. [Link]

-

Bergström, C. A., et al. (2010). Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media . PubMed. [Link]

-

Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules . PubMed. [Link]

-

Paixão, P., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review . PMC - NIH. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility . protocols.io. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) . protocols.io. [Link]

-

Chavda, H. V., et al. (2010). Biopharmaceutics Classification System . Systematic Reviews in Pharmacy. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery . PubMed. [Link]

-

Domainex. Thermodynamic Solubility Assay . Domainex. [Link]

-

Biorelevant.com. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations . SciSpace. [Link]

-

Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study . ADMET & DMPK. [Link]

-

Evotec. Thermodynamic Solubility Assay . Evotec. [Link]

-

Panus, P. C. Pharmacokinetics . AccessPhysiotherapy. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD . Open Education Alberta. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries . PubMed Central. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment . Admescope. [Link]

-

Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses . Microbe Notes. [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 . European Medicines Agency (EMA). [Link]

-

International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS . ICH. [Link]

-

Trade Science Inc. (2007). Chemistry and Pharmacology of Benzodioxanes . TSI Journals. [Link]

-

LookChem. Cas 14939-92-5, 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PROPANOIC ACID . LookChem. [Link]

-

National Institutes of Health (NIH). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket . NIH. [Link]

-

Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium . ACS Publications. [Link]

-

Quora. What are some chemical properties of propionic acid? . Quora. [Link]

-

Wikipedia. Benzodioxan . Wikipedia. [Link]

-

PubChem. 2-[(2,3-Dihydro-benzo[2][21]dioxine-6-carbonyl)-amino]-propionic acid . PubChem. [Link]

-

Wikipedia. Propionic acid . Wikipedia. [Link]

-

University of Milan. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design . AIR Unimi. [Link]

Sources

- 1. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 3. biorelevant.com [biorelevant.com]

- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. admescope.com [admescope.com]

- 6. quora.com [quora.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 10. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 11. microbenotes.com [microbenotes.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. enamine.net [enamine.net]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. pharmalesson.com [pharmalesson.com]

- 22. Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid as a Prostaglandin D2 Receptor (DP1) Antagonist

Introduction

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid is a molecule of interest within the broader class of aryl propionic acid derivatives, a group known to include compounds with significant anti-inflammatory properties.[1][2] While direct biological data for this specific compound is not extensively published, its structural motifs are present in molecules with diverse pharmacological activities, including those targeting G protein-coupled receptors (GPCRs).[3] A particularly relevant target, given the inflammatory context of related compounds, is the prostaglandin D2 (PGD2) signaling pathway. PGD2 is a key lipid mediator involved in orchestrating inflammatory responses, particularly in allergic diseases like asthma.[4][5] It exerts its effects through two primary GPCRs: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[4][5]

This document provides a detailed guide for the in vitro evaluation of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" (hereinafter referred to as the 'Test Compound') as a potential antagonist of the PGD2 receptor, with a primary focus on the DP1 receptor. The DP1 receptor is a Gs protein-coupled receptor whose activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[6][7] Antagonism of this receptor is a therapeutic strategy being explored for allergic rhinitis and other inflammatory conditions.[8][9]

The protocols herein are designed to first establish the binding affinity of the Test Compound to the DP1 receptor and then to functionally characterize its ability to modulate receptor signaling. These assays represent a robust, foundational screening cascade for identifying and characterizing novel DP1 receptor antagonists.

The DP1 Receptor Signaling Pathway

The DP1 receptor is a class A GPCR that, upon binding its endogenous ligand PGD2, couples to the stimulatory G protein, Gs.[7] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP. The subsequent rise in intracellular cAMP levels activates various downstream effectors, including Protein Kinase A (PKA), to mediate physiological responses.[6][7] In the context of inflammation, these responses can include vasodilation and modulation of immune cell activity.[4] An antagonist would block PGD2 from binding to the DP1 receptor, thereby preventing this signaling cascade.

Figure 1: DP1 Receptor Signaling Cascade.

Experimental Workflow for Antagonist Characterization

A logical and efficient workflow is crucial for characterizing a potential GPCR antagonist. The primary objective is to determine if the Test Compound binds to the receptor of interest. A positive result in a binding assay is then followed by a functional assay to ascertain the nature of this interaction (i.e., agonist, antagonist, or allosteric modulator).

Figure 2: In Vitro Assay Cascade for DP1 Antagonist Validation.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the Test Compound for the human DP1 receptor by measuring its ability to compete with a known radiolabeled ligand.

Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [³H]-PGD2) from the DP1 receptor by the unlabeled Test Compound.[10][11] The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity and concentration of the Test Compound. By generating a concentration-response curve, the half-maximal inhibitory concentration (IC50) can be determined, from which the inhibitor constant (Ki) is calculated.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human DP1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Prostaglandin D2.

-

Non-specific Binding Control: High concentration of unlabeled PGD2 (e.g., 10 µM).

-

Test Compound: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

-

Scintillation Cocktail and Microplate Scintillation Counter .

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a dilution series of the Test Compound in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.

-

Dilute the cell membranes in ice-cold assay buffer to a pre-optimized concentration.

-

Dilute the [³H]-PGD2 in assay buffer to a final concentration near its Kd value (typically 1-5 nM).

-

-

Assay Plate Setup (96-well format):

-

Total Binding: Add 25 µL of assay buffer.

-

Non-specific Binding (NSB): Add 25 µL of 10 µM unlabeled PGD2.

-

Test Compound: Add 25 µL of each dilution of the Test Compound.

-

-

Assay Execution:

-

To all wells, add 25 µL of the diluted [³H]-PGD2.

-

Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation to all wells. The final volume is 100 µL.

-

Seal the plate and incubate at room temperature for a pre-determined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by harvesting the plate contents onto the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioligand.

-

Dry the filter plate completely.

-

-

Detection:

-

Add scintillation cocktail to each well of the dried filter plate.

-

Seal the plate and count the radioactivity in a microplate scintillation counter (counts per minute, CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Calculate Percent Inhibition for each concentration of the Test Compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

-

Plot % Inhibition versus the log concentration of the Test Compound.

-

Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Antagonist Assay

Objective: To functionally assess the Test Compound's ability to inhibit agonist-induced cAMP production in whole cells expressing the DP1 receptor.

Principle: Since DP1 is a Gs-coupled receptor, its activation by an agonist (like PGD2 or the selective DP1 agonist BW245C) leads to a measurable increase in intracellular cAMP.[7][12] An antagonist will inhibit this increase in a dose-dependent manner. This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, a common and robust method for quantifying cAMP.[13][14]

Materials:

-

Cell Line: A stable cell line expressing the human DP1 receptor (e.g., HEK293-hDP1).

-

Cell Culture Medium: As required for the specific cell line.

-

Agonist: PGD2 or a selective DP1 agonist like BW245C.

-

Test Compound: 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid.

-

cAMP Assay Kit: HTRF-based cAMP detection kit (e.g., from Cisbio) or a bioluminescent kit (e.g., Promega cAMP-Glo™).[15][16] These kits typically include a cAMP standard, a labeled cAMP conjugate, and a specific antibody.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

Assay Plate: 384-well, low-volume, white plate.

-

HTRF-compatible Plate Reader.

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture cells to ~80-90% confluency.

-

Harvest the cells, wash, and resuspend in stimulation buffer (typically HBSS-based) containing a PDE inhibitor like IBMX.

-

Determine cell density and adjust to the optimized concentration for the assay.

-

-

Assay Plate Setup (Antagonist Mode):

-

Dispense cells into the 384-well plate (e.g., 5 µL/well).

-

Add the Test Compound at various concentrations (e.g., 5 µL of a 4x stock) and incubate for a short period (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor.

-

To stimulate the cells, add a fixed concentration of the agonist (e.g., PGD2 at its EC80 concentration, 10 µL of a 2x stock). The EC80 concentration should be predetermined in a separate agonist-mode experiment.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a pre-optimized duration (e.g., 30 minutes) to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Following the manufacturer's protocol for the chosen cAMP kit, add the detection reagents. This typically involves adding the labeled cAMP conjugate and the anti-cAMP antibody (often in a single lysis buffer).[14]

-

Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow the competitive immunoassay to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis:

-

Calculate the HTRF ratio (e.g., (Acceptor Signal / Donor Signal) * 10,000). The signal is inversely proportional to the cAMP concentration.

-

Using a cAMP standard curve run in parallel, convert the HTRF ratio values to cAMP concentrations (nM).[13]

-

Calculate the percent inhibition of the agonist response for each concentration of the Test Compound.

-

Plot % Inhibition versus the log concentration of the Test Compound.

-

Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated response.

Data Presentation

Quantitative results should be summarized clearly to allow for easy interpretation and comparison.

Table 1: Binding Affinity of Test Compound at the Human DP1 Receptor

| Compound | Radioligand | IC50 (nM) | Ki (nM) | n |

|---|---|---|---|---|

| Test Compound | [³H]-PGD2 | Value | Value | 3 |

| Reference Antagonist | [³H]-PGD2 | Value | Value | 3 |

Data are presented as mean from n=3 independent experiments.

Table 2: Functional Antagonism of Test Compound on Agonist-Induced cAMP Production

| Compound | Agonist (at EC80) | IC50 (nM) | n |

|---|---|---|---|

| Test Compound | PGD2 | Value | 3 |

| Reference Antagonist | PGD2 | Value | 3 |

Data are presented as mean from n=3 independent experiments.

Trustworthiness and Self-Validation

To ensure the scientific integrity of the generated data, each protocol must incorporate a system of controls and checks.

-

Positive and Negative Controls: In the binding assay, unlabeled PGD2 serves as a positive control for displacement. In the functional assay, a known DP1 antagonist should be run as a reference compound. The vehicle control (e.g., DMSO) serves as the negative control, defining the 0% inhibition level.

-

Assay Window: The signal-to-background ratio (in the binding assay) and the signal-to-noise ratio (in the functional assay) must be sufficiently large to provide a robust assay window. For the cAMP assay, the fold-induction by the agonist should be consistent between experiments.

-

Reproducibility: All experiments should be performed with appropriate technical replicates (e.g., triplicate wells) and repeated on multiple independent days (biological replicates) to ensure the results are reproducible.

-

Agonist Check: The Test Compound must be tested in an agonist-only mode (i.e., without the presence of PGD2) in the cAMP assay to confirm it does not possess intrinsic agonistic activity. Any agonist activity would complicate the interpretation of antagonist data.

By adhering to these principles, the described protocols form a self-validating system for the reliable in vitro characterization of "3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid" as a potential DP1 receptor antagonist.

References

-

Wikipedia. Prostaglandin DP1 receptor. [Link]

-

Kupczyk, M., & Kuna, P. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Drugs, 77(11), 1211–1224. [Link]

-

He, Y., et al. (2023). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Proceedings of the National Academy of Sciences, 120(19), e2221727120. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Woschnagg, C., et al. (2016). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Allergy, 71(12), 1753–1763. [Link]

-

Inoue, A., et al. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology, 86(1), e62. [Link]

-

Maher, S. A., et al. (2015). Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. European Respiratory Journal, 45(4), 1108–1120. [Link]

-

Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-